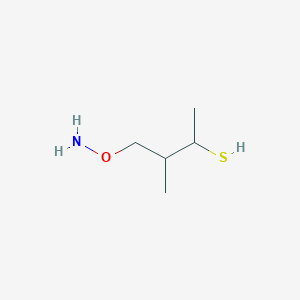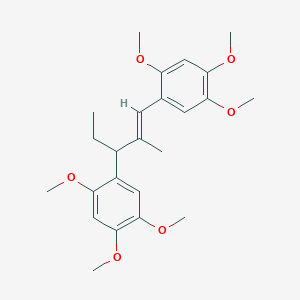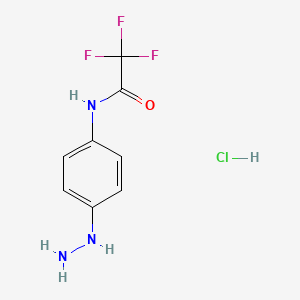![molecular formula C10H11F B12840796 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
1-[(E)-But-1-Enyl]-2-Fluoro-Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-But-1-Enyl]-2-Fluoro-Benzene is an organic compound characterized by the presence of a fluoro-substituted benzene ring and a butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzene.
Formation of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where 2-fluorobenzene is reacted with but-1-ene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures (around 100-120°C) to ensure the formation of the (E)-isomer.
Purification: The product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-But-1-Enyl]-2-Fluoro-Benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenyl group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst at room temperature.
Major Products:
Oxidation: Formation of 2-fluoro-1-(but-1-enyl)benzene-1-carboxylic acid.
Reduction: Formation of 1-(butyl)-2-fluorobenzene.
Substitution: Formation of 1-(but-1-enyl)-2-fluoro-4-bromobenz
Propriétés
Formule moléculaire |
C10H11F |
|---|---|
Poids moléculaire |
150.19 g/mol |
Nom IUPAC |
1-[(E)-but-1-enyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h3-8H,2H2,1H3/b6-3+ |
Clé InChI |
YSNQDXUVWKGVFO-ZZXKWVIFSA-N |
SMILES isomérique |
CC/C=C/C1=CC=CC=C1F |
SMILES canonique |
CCC=CC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


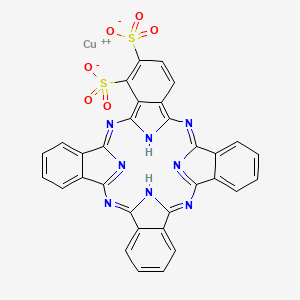


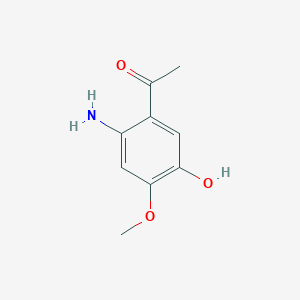
![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)
